molecular formula C7H10ClN3O2 B2627677 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride CAS No. 2567502-48-9

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride

Cat. No.: B2627677
CAS No.: 2567502-48-9
M. Wt: 203.63
InChI Key: YMSWMFMBVUGJKK-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core fused with a carboxylic acid group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridazine with glyoxal in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-b]pyridazine ring system. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-4-10-6(9-5)2-1-3-8-10;/h4,8H,1-3H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSWMFMBVUGJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2NC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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